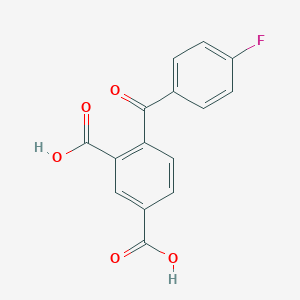
9H-Xanten-9-metilamina
Descripción general
Descripción
C-(9H-Xanten-9-il)-metilamina es un compuesto que presenta una estructura central de xanteno, que es un sistema aromático tricíclico
Aplicaciones Científicas De Investigación
C-(9H-Xanten-9-il)-metilamina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas debido a su estructura química única.
Industria: Utilizado en el desarrollo de colorantes, sensores y otros materiales industriales
Safety and Hazards
Mecanismo De Acción
El mecanismo de acción de C-(9H-Xanten-9-il)-metilamina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede modular varios procesos biológicos al unirse a receptores o enzimas específicos, lo que lleva a cambios en las funciones celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Análisis Bioquímico
Biochemical Properties
They interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the xanthone molecule .
Cellular Effects
Xanthones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Xanthones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Xanthones have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively .
Transport and Distribution
Xanthones are known to interact with various transporters and binding proteins .
Subcellular Localization
Xanthones are known to be localized in various cellular compartments, such as the endoplasmic reticulum .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es la acilación de Friedel-Crafts de un precursor aromático adecuado para formar el núcleo de xanteno, seguido de aminación reductora para introducir el grupo metilamina .
Métodos de producción industrial
La producción industrial de C-(9H-Xanten-9-il)-metilamina puede implicar reacciones de Friedel-Crafts a gran escala utilizando catalizadores y condiciones optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
C-(9H-Xanten-9-il)-metilamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de xantona correspondientes.
Reducción: Las reacciones de reducción pueden modificar el núcleo de xanteno o el grupo metilamina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Los reactivos como halógenos, haluros de alquilo y nucleófilos se emplean comúnmente.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de xanteno sustituidos, xantonas y compuestos de metilamina modificados .
Comparación Con Compuestos Similares
Compuestos similares
- 9-Fenil-9H-xanten-9-ol
- (9H-Xanten-9-il)-urea
- 9-Fenil-9H-xanten-9-il oxi sustituido zinc ftalocianina
Singularidad
C-(9H-Xanten-9-il)-metilamina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
IUPAC Name |
9H-xanthen-9-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDDHEPARBFMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576237 | |
| Record name | 1-(9H-Xanthen-9-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100866-28-2 | |
| Record name | 9H-Xanthen-9-ylmethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Xanthen-9-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-XANTHEN-9-YLMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

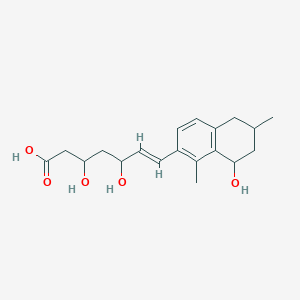



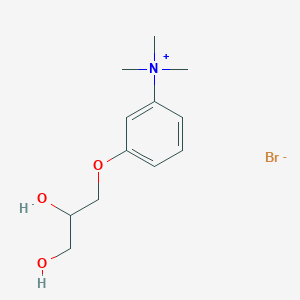
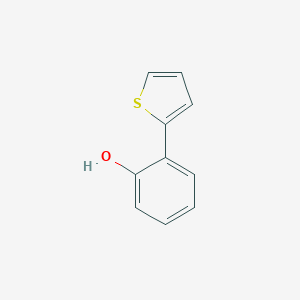
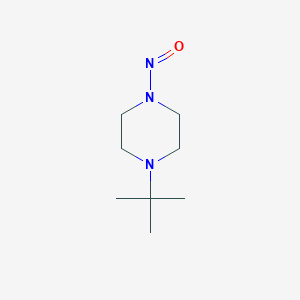
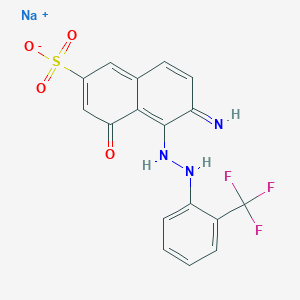
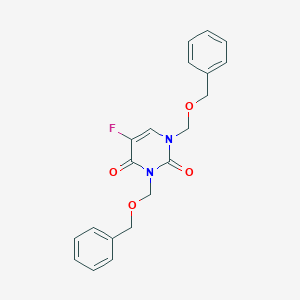
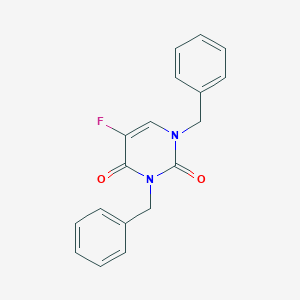
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)

